Fasidotrilat - 135038-59-4

Fasidotrilat

Catalog Number: EVT-258959
CAS Number: 135038-59-4
Molecular Formula: C14H17NO5S
Molecular Weight: 311.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aladotrilat inhibits neutral endopeptidase; its prodrug is aladrotril.
Source and Classification

Fasidotrilat is synthesized from the parent compound Fasidotril, which is a prodrug that undergoes metabolic conversion to produce Fasidotrilat. This conversion typically occurs in the liver, where Fasidotril is activated to exert its pharmacological effects. As an ACE inhibitor, Fasidotrilat functions by inhibiting the enzyme responsible for converting angiotensin I to angiotensin II, thereby playing a critical role in regulating blood pressure and fluid balance in the body.

Synthesis Analysis

Methods and Technical Details

The synthesis of Fasidotrilat involves several chemical reactions that transform Fasidotril into its active form. The process generally includes:

  1. Hydrolysis: The prodrug Fasidotril undergoes hydrolysis in the presence of water, catalyzed by enzymes or acidic conditions, leading to the formation of Fasidotrilat.
  2. Purification: After hydrolysis, the product is purified using techniques such as chromatography to separate Fasidotrilat from unreacted starting materials and by-products.
  3. Characterization: The final product is characterized using spectroscopic methods (e.g., nuclear magnetic resonance spectroscopy, mass spectrometry) to confirm its identity and purity.

These methods ensure that the synthesized Fasidotrilat meets the required specifications for further pharmacological testing.

Molecular Structure Analysis

Structure and Data

Fasidotrilat has a well-defined molecular structure characterized by specific functional groups that contribute to its activity as an ACE inhibitor. The molecular formula of Fasidotrilat is typically represented as C14H19N3O4C_{14}H_{19}N_{3}O_{4}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

  • Molecular Weight: Approximately 293.32 g/mol
  • Structural Features: The compound contains a carboxylic acid group, which is crucial for its binding affinity to the active site of the ACE enzyme.
Chemical Reactions Analysis

Reactions and Technical Details

Fasidotrilat participates in various chemical reactions that are essential for its pharmacological activity:

  1. Enzymatic Reaction: As an ACE inhibitor, Fasidotrilat binds to the active site of the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II. This reaction is crucial for managing hypertension.
  2. Metabolic Pathways: Following administration, Fasidotrilat may undergo further metabolic transformations, including conjugation reactions that enhance its solubility and facilitate excretion.

The detailed understanding of these reactions aids in predicting the compound's behavior within biological systems.

Mechanism of Action

Process and Data

Fasidotrilat exerts its therapeutic effects primarily through inhibition of angiotensin-converting enzyme activity:

  • Inhibition of Angiotensin II Production: By blocking the formation of angiotensin II, Fasidotrilat reduces vasoconstriction and promotes vasodilation.
  • Reduction in Aldosterone Secretion: This leads to decreased sodium retention by the kidneys, resulting in lower blood volume and reduced blood pressure.

Clinical studies have demonstrated that patients treated with Fasidotrilat exhibit significant reductions in systolic and diastolic blood pressure compared to baseline measurements.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fasidotrilat possesses distinct physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents such as ethanol.
  • Stability: Stable under normal storage conditions but may degrade under extreme pH or temperature.

These properties are essential for formulating effective dosage forms for clinical use.

Applications

Scientific Uses

Fasidotrilat has several applications in clinical settings:

  1. Hypertension Management: As an ACE inhibitor, it is primarily used for treating hypertension.
  2. Heart Failure Treatment: It may also be beneficial in managing heart failure by reducing cardiac workload.
  3. Research Tool: In scientific studies, Fasidotrilat serves as a tool for investigating mechanisms related to cardiovascular physiology and pharmacology.

The ongoing research into its efficacy and safety continues to expand its potential applications in medicine.

Pharmacological Mechanisms of Action

Dual Inhibition of Neutral Endopeptidase (NEP) and Angiotensin-Converting Enzyme (ACE)

The fundamental pharmacological innovation of fasidotrilat lies in its balanced inhibition of two zinc-metalloproteases: neutral endopeptidase 24.11 (NEP, neprilysin) and angiotensin-converting enzyme (ACE). This dual inhibition strategy simultaneously modulates the bioavailability of multiple peptide systems governing cardiovascular physiology. NEP primarily degrades vasodilatory natriuretic peptides (ANP, BNP, CNP), while ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II while inactivating bradykinin. Fasidotrilat's pharmacologic effect emerges from concerted potentiation of endogenous vasodilatory peptides alongside suppression of vasoconstrictive pathways [1] [4].

Structural Basis for Dual Target Selectivity

Fasidotrilat achieves its dual inhibitory capability through strategic molecular architecture that engages the catalytic sites of both NEP and ACE:

  • Zinc-binding groups: Fasidotrilat contains a sulfhydryl (-SH) group that coordinates directly with the zinc ion present in the active sites of both NEP and ACE. This zinc coordination is fundamental to its inhibitory mechanism against these metalloproteases.

  • Extended peptide-mimetic backbone: The molecule features a modified dipeptide structure that mimics the natural substrates of both enzymes. This backbone establishes multiple hydrogen bonds with conserved amino acid residues within the enzymes' catalytic pockets.

  • S1' specificity pocket interactions: Fasidotrilat's phenylalkyl moiety optimally occupies the hydrophobic S1' pocket of NEP, while its proline-mimetic segment engages the corresponding region in ACE, conferring balanced affinity for both targets.

Table 1: Structural Determinants of Fasidotrilat's Dual Enzyme Inhibition

Structural FeatureRole in NEP InhibitionRole in ACE Inhibition
Sulfhydryl group (SH)Coordinates active site zincCoordinates active site zinc
Phenylalkyl side chainFills hydrophobic S1' pocketInteracts with S2 subsite
Carboxylate groupBinds Arg102 and Arg110Forms salt bridge with Zn-bound water
Methyl ester prodrugEnhances oral bioavailabilityEnhances oral bioavailability

This complementary molecular recognition allows fasidotrilat to maintain inhibitory constants (Ki) in the nanomolar range for both enzymes, a rare pharmacological property among metalloprotease inhibitors. The structural design effectively bridges the evolutionary divergence between these enzymes, which share only approximately 35% sequence identity in their catalytic domains [4].

Comparative Kinetics of Enzyme Inhibition

Fasidotrilat exhibits distinct kinetic profiles against its two primary enzymatic targets, reflecting subtle differences in enzyme-substrate interactions:

  • NEP inhibition: Fasidotrilat demonstrates tight-binding competitive inhibition against NEP with an IC50 of approximately 5 nM. The inhibitor shows rapid association (kon > 106 M-1s-1) and slow dissociation (koff < 10-3 s-1) kinetics, resulting in prolonged occupancy of the catalytic site. This kinetic profile enables sustained potentiation of natriuretic peptides even with intermittent dosing [1].

  • ACE inhibition: Against ACE, fasidotrilat acts as a competitive, substrate-like inhibitor with IC50 values between 10-20 nM. The inhibition kinetics demonstrate moderate association rates (kon ~ 105 M-1s-1) but high stability of the enzyme-inhibitor complex. The inhibitor's affinity for the C-domain of somatic ACE is approximately 3-fold greater than for the N-domain, potentially influencing its effects on different angiotensin peptide substrates [4].

Table 2: Comparative Enzyme Inhibition Kinetics of Fasidotrilat

Kinetic ParameterNeutral Endopeptidase (NEP)Angiotensin-Converting Enzyme (ACE)
IC50 (nM)5 ± 0.815 ± 2.1
Ki (nM)3.2 ± 0.58.7 ± 1.3
Inhibition TypeTight-binding competitiveCompetitive
Association Rate (kon, M-1s-1)1.8 × 1064.2 × 105
Dissociation Rate (koff, s-1)7.3 × 10-43.6 × 10-3
Residence Time (min)~23~5

The balanced inhibition ratio (NEP IC50/ACE IC50 ≈ 0.33) positions fasidotrilat uniquely among dual inhibitors, avoiding the disproportionate pathway modulation that can compromise therapeutic efficacy. This kinetic profile enables synchronized enhancement of natriuretic peptides while suppressing angiotensin II formation, resulting in optimized hemodynamic effects [1] [4].

Modulation of Neurohumoral Pathways in Cardiovascular Regulation

The therapeutic efficacy of fasidotrilat emerges from its integrated effects on multiple neurohormonal systems that regulate cardiovascular function. By concurrently modulating both vasoconstrictive and vasodilatory pathways, fasidotrilat addresses the compensatory neurohormonal activation that often undermines single-pathway interventions in cardiovascular disorders. This simultaneous modulation produces amplified physiological effects that exceed simple additive responses, creating true pharmacological synergy in cardiovascular regulation [1] [4].

Impact on Natriuretic Peptide and Renin-Angiotensin Systems

Fasidotrilat's dual inhibition strategy produces coordinated effects on two pivotal peptide hormone systems:

  • Natriuretic peptide (NP) system potentiation: By inhibiting NEP-mediated degradation, fasidotrilat significantly elevates circulating levels of ANP (3- to 5-fold), BNP (2- to 3-fold), and CNP (2-fold). This potentiation enhances the NPs' biological effects including:
  • Activation of guanylyl cyclase-A (GC-A) receptors
  • Increased intracellular cGMP production in vascular smooth muscle
  • Reduced renal sodium reabsorption through tubular cGMP-dependent mechanisms
  • Suppression of cardiac fibroblast proliferation and collagen synthesis
  • Enhanced endothelial function and reduced vascular inflammation [1]

  • Renin-angiotensin-aldosterone system (RAAS) suppression: Through ACE inhibition, fasidotrilat profoundly reduces angiotensin II formation (by 70-90%), leading to:

  • Diminished angiotensin II type 1 (AT1) receptor activation
  • Reduced aldosterone secretion and subsequent sodium retention
  • Decreased sympathetic nervous system activation
  • Lowered vasoconstrictive tone in resistance vessels
  • Attenuated angiotensin II-mediated cardiac hypertrophy and fibrosis [4]

The unique therapeutic advantage emerges from the cross-regulatory relationship between these systems: angiotensin II stimulates aldosterone production which promotes sodium retention, while natriuretic peptides directly suppress renin secretion and aldosterone production. Fasidotrilat simultaneously enhances endogenous natriuretic effects while suppressing angiotensin-driven sodium retention, creating a powerful natriuretic synergy unattainable with single-pathway inhibitors [1] [4].

Synergistic Effects in Vasodilation and Fluid Homeostasis

The concurrent modulation of NP and RAAS pathways produces amplified physiological effects on vascular tone and fluid balance:

  • Vascular synergy: Fasidotrilat produces greater vasodilation than arithmetic summation of selective NEP or ACE inhibition. This synergy arises from complementary mechanisms:
  • NP-mediated cGMP-dependent vasodilation (endothelium-independent)
  • Reduced angiotensin II-mediated vasoconstriction
  • Potentiated bradykinin effects (due to ACE inhibition)
  • Diminished endothelin-1 production
  • Enhanced nitric oxide bioavailability

  • Fluid homeostasis optimization: Fasidotrilat uniquely addresses both sides of the fluid balance equation:

  • Enhanced sodium excretion: Potentiated NPs increase glomerular filtration rate (GFR) while reducing tubular sodium reabsorption, while suppressed angiotensin II prevents compensatory renal sodium retention
  • Reduced neurohormonal activation: Unlike diuretics or single-pathway inhibitors, fasidotrilat avoids reflex activation of RAAS and sympathetic systems due to inherent RAAS suppression
  • Balanced aquaresis: NP potentiation promotes free water excretion without producing significant hypovolemia, as ACE inhibition prevents reactive hyperaldosteronism

Table 3: Cardiovascular Effects of Fasidotrilat's Dual Pathway Modulation

Physiological ParameterNEP Inhibition ContributionACE Inhibition ContributionIntegrated Effect
Systemic Vascular Resistance↓↓ (via cGMP)↓↓↓ (via reduced Ang II)↓↓↓↓ (synergistic)
Sodium Excretion↑↑↑ (direct tubular effect)↑ (reduced aldosterone)↑↑↑↑ (synergistic)
Cardiac Fibrosis↓↓ (anti-fibrotic NPs)↓↓ (reduced Ang II signaling)↓↓↓↓ (additive)
Endothelial Function↑ (CNP potentiation)↑↑ (bradykinin, NO)↑↑↑ (complementary)
Neurohormonal Activation→/↑ (compensatory RAAS)↓↓↓ (RAAS suppression)↓ (balanced)

Properties

CAS Number

135038-59-4

Product Name

Fasidotrilat

IUPAC Name

(2S)-2-[[(2S)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoic acid

Molecular Formula

C14H17NO5S

Molecular Weight

311.36 g/mol

InChI

InChI=1S/C14H17NO5S/c1-8(14(17)18)15-13(16)10(6-21)4-9-2-3-11-12(5-9)20-7-19-11/h2-3,5,8,10,21H,4,6-7H2,1H3,(H,15,16)(H,17,18)/t8-,10+/m0/s1

InChI Key

TXSINLUUGRGAJO-WCBMZHEXSA-N

SMILES

CC(C(=O)O)NC(=O)C(CC1=CC2=C(C=C1)OCO2)CS

Solubility

Soluble in DMSO

Synonyms

aladotrilat
Fasidotrilat
N-(3-(3,4-methylenedioxyphenyl)-2-mercaptomethyl-1-oxopropyl)-alanine

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC2=C(C=C1)OCO2)CS

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC2=C(C=C1)OCO2)CS

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.